3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile
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Overview
Description
3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is a chemical compound with the molecular formula C10H8ClF3N2O It is characterized by the presence of an amino group, a chloro group, and a trifluoromethoxy group attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and trifluoromethoxy groups can enhance binding affinity through hydrophobic interactions. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[4-chloro-3-(trifluoromethoxy)phenyl]propanenitrile
- 3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]butanenitrile
Uniqueness
3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H8ClF3N2O |
---|---|
Molecular Weight |
264.63 g/mol |
IUPAC Name |
3-amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2 |
InChI Key |
CJGMZAGCJUSGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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